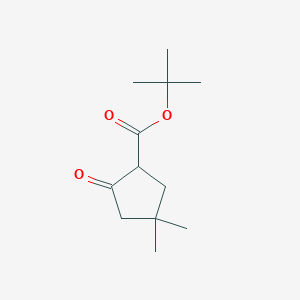

Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with a tert-butyl group, two methyl groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The compound undergoes ester exchange reactions with alcohols under continuous flow conditions. For example:

-

Reaction with n-butanol yields butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (2a ) at 130°C with an 88% yield .

-

Reaction with benzyl alcohol produces benzyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (2ab ) at 130°C with a 92% yield .

Table 1: Esterification Reactions

| Alcohol | Product Structure | Yield (%) | Reaction Conditions |

|---|---|---|---|

| n-Butanol | Butyl ester (2a ) | 88 | 130°C, flow reactor |

| Benzyl alcohol | Benzyl ester (2ab ) | 92 | 130°C, flow reactor |

Key mechanistic steps involve nucleophilic acyl substitution, facilitated by the electron-deficient carbonyl group. The tert-butyl group enhances steric stability, preventing undesired side reactions .

Amidation Reactions

The β-ketoester reacts with amines to form carboxamides. Examples include:

-

Reaction with n-butylamine yields N-butyl-4,4-dimethyl-2-oxocyclopentane-1-carboxamide (4a ) at 130°C (88% yield) .

-

Reaction with piperidine produces 4,4-dimethyl-2-(piperidine-1-carbonyl)cyclopentane-1-one (4c ) at 130°C (87% yield) .

Table 2: Amidation Reactions

| Amine | Product Structure | Yield (%) | Key Characterization Data (¹H NMR) |

|---|---|---|---|

| n-Butylamine | 4a | 88 | δ 6.74 (br s, 1H), 3.31–3.19 (m, 2H) |

| Piperidine | 4c | 87 | δ 3.69–3.53 (m, 1H), 2.42 (t, J=10.6 Hz) |

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation to stabilize the amide product .

Photoredox-Catalyzed Oxidation

The enolate form of the compound participates in photoredox-mediated oxidation. Key findings include:

-

Mechanism : A stepwise proton-coupled electron transfer (PCET) pathway is proposed, where deprotonation precedes single-electron transfer (SET) from the enolate to the photocatalyst .

-

Outcome : Oxidation generates electrophilic intermediates useful for cross-coupling or radical trapping (e.g., TEMPO-trapped products) .

Steric and Electronic Effects

The 4,4-dimethyl groups impose steric hindrance, influencing reactivity:

-

Steric Protection : Slows hydrolysis of the ester group compared to less hindered analogs (e.g., ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate) .

-

Electronic Activation : The oxo group enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks .

Comparative Reactivity with Analogues

Scientific Research Applications

Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate

- Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate

- Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl and dimethyl substitutions provide steric hindrance, affecting its interactions with other molecules and making it a valuable compound for various applications .

Biological Activity

Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS No. 1093076-46-0) is an organic compound with the molecular formula C12H20O3. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a tert-butyl ester group and a 4,4-dimethyl-2-oxo group. Its properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.3 g/mol |

| CAS Number | 1093076-46-0 |

| LogP | 2.57 |

| Polar Surface Area | 43 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Synthesis

The synthesis of this compound typically involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with tert-butyl alcohol under acidic conditions. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is usually conducted under reflux conditions for optimal yields .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can engage in hydrogen bonding, influencing the activity of biological molecules. The tert-butyl ester enhances the compound's stability and lipophilicity, facilitating its transport across cell membranes.

Biological Activity

Research has indicated that this compound exhibits potential cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its antiproliferative activities, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values reported in the micromolar range, suggesting that the compound may serve as a lead candidate for further drug development .

Comparative Analysis

When compared to similar compounds like tert-butyl 2-oxocyclopentane-1-carboxylate, this compound demonstrates enhanced steric hindrance due to the additional methyl groups. This modification can influence reactivity and biological interactions significantly .

Comparison Table

| Compound | IC50 (µM) against MCF-7 | Mechanism of Action |

|---|---|---|

| This compound | ~6.40 | Enzyme interaction via oxo group |

| Tert-butyl 2-oxocyclopentane-1-carboxylate | ~10.00 | Similar mechanism but less potent |

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-11(2,3)15-10(14)8-6-12(4,5)7-9(8)13/h8H,6-7H2,1-5H3 |

InChI Key |

CJTBPCDVSFOXPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)C1)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.